4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in the structure imparts unique physical, chemical, and biological properties to the compound. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine, often employs scalable methods such as the Balz-Schiemann reaction and the Umemoto reaction . These methods allow for the efficient introduction of fluorine atoms into the pyridine ring under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its potential use in pharmaceuticals due to its unique properties.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets . This can lead to the modulation of specific biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct physical and chemical properties compared to other fluorinated pyridines . The presence of both difluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H2F5N3 |
---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
4,6-difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H2F5N3/c8-3-1-2-4(5(9)14-3)15-6(13-2)7(10,11)12/h1H,(H,13,15) |
InChI Key |
BWKGWODBNOUWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1F)F)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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